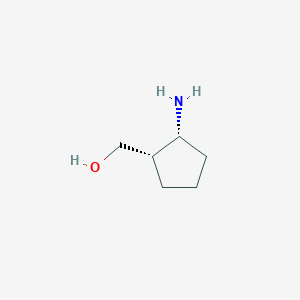
((1S,2R)-2-Aminocyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2R)-2-Aminocyclopentyl)methanol: is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative with an amino group and a hydroxyl group attached to adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-Aminocyclopentyl)methanol typically involves the cyclization of cyclopentene derivatives followed by functional group modifications. One common method starts with cyclopentene, which undergoes a series of reactions including epoxidation, ring-opening, and amination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((1S,2R)-2-Aminocyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to the formation of different substituted cyclopentane derivatives .
Wissenschaftliche Forschungsanwendungen
((1S,2R)-2-Aminocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products
Wirkmechanismus
The mechanism of action of ((1S,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol
- cis-(6-Amino-cyclohex-3-enyl)-methanol
- cis-2-Aminomethyl-cyclohexanol
Comparison:
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol: Similar structure but with a methyl group, which may affect its reactivity and biological activity .
- cis-(6-Amino-cyclohex-3-enyl)-methanol: Contains a cyclohexane ring, which can influence its chemical properties and applications .
- cis-2-Aminomethyl-cyclohexanol: Another cyclohexane derivative with different functional groups, leading to varied uses in research and industry .
((1S,2R)-2-Aminocyclopentyl)methanol stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
[(1S,2R)-2-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
JFLVVCGMJYMWML-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)N)CO |
Kanonische SMILES |
C1CC(C(C1)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















